

In-Depth Technical Analysis of KRAS G12C Inhibitor from Patent WO2021252339A1

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Compound of Interest

Compound Name: KRAS G12C inhibitor 31

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the KRAS G12C inhibitors disclosed in patent WO2021252339A1, with a primary focus on the lead compound, designated as "**KRAS G12C inhibitor 31**" (Compound 1). This document summarizes the core quantitative data, provides detailed experimental methodologies for key biological assays, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The patent discloses several substituted purine-2,6-dione compounds as inhibitors of the KRAS G12C mutant protein. The inhibitory activities of these compounds were evaluated using biochemical and cellular assays. The key quantitative data for representative compounds are summarized below.



Compound ID	Example No.	KRAS G12C Biochemical IC50 (nM)	NCI-H358 Cell- Based p-ERK IC50 (nM)
KRAS G12C inhibitor 31	1	1.2	3.5
KRAS G12C inhibitor 30	2	2.5	8.1
KRAS G12C inhibitor 29	3	4.8	15.2

Experimental Protocols

Detailed methodologies for the key experiments cited in the patent are provided below to facilitate reproducibility and further investigation.

Biochemical Assay: KRAS G12C (GDP) SOS1-Mediated Nucleotide Exchange Assay

This assay quantifies the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation, which is catalyzed by the guanine nucleotide exchange factor SOS1.

Materials:

- KRAS G12C protein (amino acids 1-169)
- SOS1 protein (catalytic domain, amino acids 564-1049)
- BODIPY-FL-GTP (fluorescently labeled GTP)
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
- Test Compounds

Protocol:



- A solution of KRAS G12C protein (final concentration 50 nM) and SOS1 protein (final concentration 10 nM) is prepared in the assay buffer.
- The test compound is added to the protein solution at various concentrations and incubated for 60 minutes at room temperature to allow for covalent binding to the Cysteine-12 residue of KRAS G12C.
- The nucleotide exchange reaction is initiated by the addition of BODIPY-FL-GTP (final concentration 200 nM).
- The fluorescence polarization is measured every 30 seconds for 30 minutes at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- The rate of nucleotide exchange is calculated from the initial linear portion of the fluorescence polarization versus time curve.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay: NCI-H358 Phospho-ERK (p-ERK) AlphaLISA Assay

This assay measures the phosphorylation of ERK (a downstream effector in the KRAS signaling pathway) in the NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation. Inhibition of KRAS G12C is expected to decrease the levels of phosphorylated ERK.

Materials:

- NCI-H358 cells
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)
- Lysis Buffer
- AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit



Test Compounds

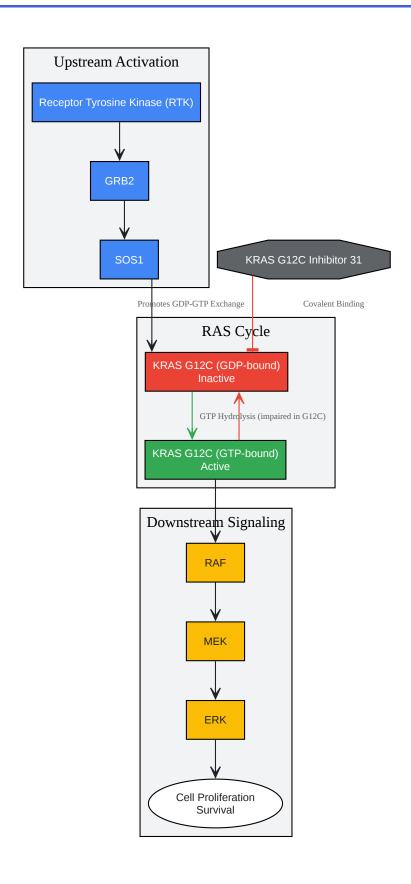
Protocol:

- NCI-H358 cells are seeded in 96-well plates at a density of 50,000 cells per well and allowed to adhere overnight.
- The cell culture medium is replaced with a serum-free medium, and the cells are incubated for 24 hours to synchronize them and reduce basal signaling.
- The cells are then treated with various concentrations of the test compound for 2 hours.
- Following treatment, the cells are lysed according to the manufacturer's protocol for the AlphaLISA kit.
- The cell lysates are transferred to a 384-well plate, and the AlphaLISA acceptor and donor beads are added.
- The plate is incubated in the dark at room temperature for 2 hours.
- The AlphaLISA signal is read on an EnVision® plate reader.
- IC50 values are calculated by plotting the percentage of p-ERK inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic model.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described.

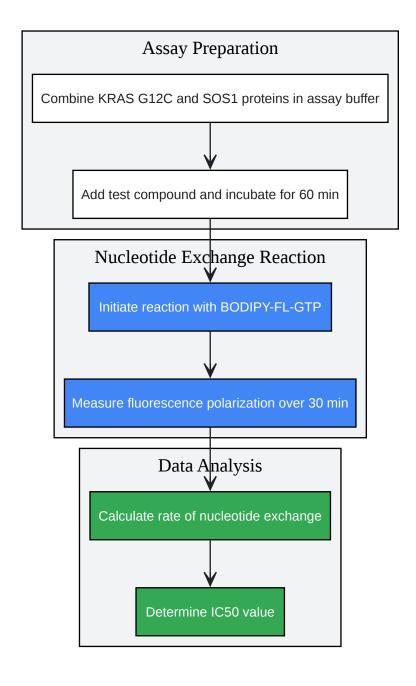




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Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

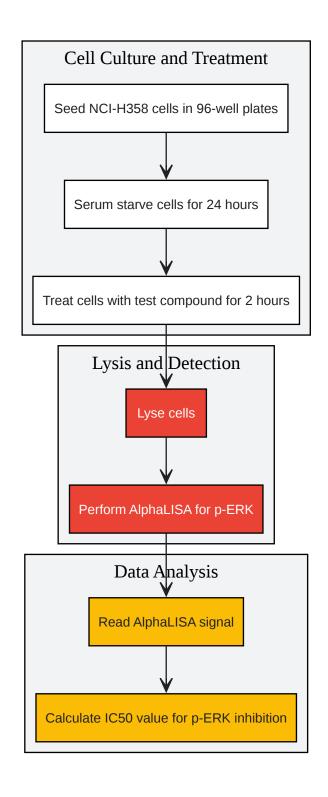




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Caption: Workflow for the KRAS G12C Biochemical Assay.





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Caption: Workflow for the NCI-H358 Cell-Based p-ERK Assay.

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